molecular formula C20H31NO4 B13174467 3-{[(Tert-butoxy)carbonyl]amino}-3-(4-tert-butylphenyl)-2,2-dimethylpropanoic acid

3-{[(Tert-butoxy)carbonyl]amino}-3-(4-tert-butylphenyl)-2,2-dimethylpropanoic acid

Cat. No.: B13174467
M. Wt: 349.5 g/mol
InChI Key: NQAMHWKGSRSZLF-UHFFFAOYSA-N
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Description

This compound is a structurally complex carboxylic acid derivative featuring a tert-butoxycarbonyl (Boc)-protected amino group and a 4-tert-butylphenyl substituent. Its molecular formula is C₂₀H₃₀N₂O₄, with a molecular weight of 362.47 g/mol. The Boc group serves as a protective moiety for the amino functionality, enhancing stability during synthetic processes, while the 4-tert-butylphenyl group contributes to steric bulk and lipophilicity, influencing solubility and receptor binding in biological systems .

Properties

Molecular Formula

C20H31NO4

Molecular Weight

349.5 g/mol

IUPAC Name

3-(4-tert-butylphenyl)-2,2-dimethyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid

InChI

InChI=1S/C20H31NO4/c1-18(2,3)14-11-9-13(10-12-14)15(20(7,8)16(22)23)21-17(24)25-19(4,5)6/h9-12,15H,1-8H3,(H,21,24)(H,22,23)

InChI Key

NQAMHWKGSRSZLF-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(C(C)(C)C(=O)O)NC(=O)OC(C)(C)C

Origin of Product

United States

Mechanism of Action

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to a broader class of Boc-protected amino acid derivatives. Below is a detailed comparison with analogs based on structural variations, physicochemical properties, and biological activity.

Structural Analogs and Substituent Effects

Compound Name Key Substituent(s) Molecular Formula Molecular Weight (g/mol) Key Differences/Applications Reference(s)
3-{[(tert-Butoxy)carbonyl]amino}-3-cyclobutyl-2,2-dimethylpropanoic acid Cyclobutyl instead of 4-t-BuPh C₁₅H₂₅N₂O₄ 297.37 Reduced steric bulk; cyclobutyl enhances conformational rigidity for peptide mimicry
3-[(tert-Butoxycarbonyl)amino]-3-(3-furyl)propanoic acid 3-Furyl instead of 4-t-BuPh C₁₂H₁₇N₂O₅ 269.28 Polar furyl group improves aqueous solubility; used in heterocyclic drug scaffolds
3-[[(tert-Butoxy)carbonyl]amino]-2-[(4-fluorophenyl)methyl]propanoic acid 4-Fluorobenzyl side chain C₁₆H₂₀FNO₄ 309.34 Fluorine atom enhances metabolic stability and bioavailability in CNS-targeting agents
3-(5-Chlorothiophen-2-yl)-2,2-dimethylpropanoic acid 5-Chlorothiophene moiety C₉H₁₁ClO₂S 218.70 Thiophene improves π-stacking interactions; chlorinated analogs show antimicrobial activity

Physicochemical Properties

  • Lipophilicity : The 4-tert-butylphenyl group in the target compound increases logP (predicted ≈4.2), making it more lipophilic than analogs like the 3-furyl derivative (logP ≈2.1) .
  • Solubility : Polar substituents (e.g., 3-furyl) improve aqueous solubility (~15 mg/mL) compared to the hydrophobic 4-tert-butylphenyl variant (~0.5 mg/mL in water) .

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